molecular formula C9H10N2O2 B1604607 1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one CAS No. 5775-94-0

1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one

Cat. No.: B1604607
CAS No.: 5775-94-0
M. Wt: 178.19 g/mol
InChI Key: HIIWFJVGTUDPDZ-UHFFFAOYSA-N
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Description

1,3,4-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one ( 5775-94-0) is a high-purity heterocyclic organic compound with the molecular formula C9H10N2O2, serving as a privileged scaffold in medicinal chemistry and organic synthesis . This compound is a key intermediate for constructing complex molecules, notably for developing novel pharmaceutical agents . Research highlights its significant analgesic (pain-relieving) properties; a comparative study demonstrated that it exhibits more potent analgesic activity than the reference drug aminopyrine . Its core structure, the pyrano[2,3-c]pyrazol-6-one ring system, is a recognized isostere of coumarin and is frequently explored for its diverse biological activities . Beyond its analgesic potential, this versatile building block is widely utilized in the synthesis of compounds with prospective anti-inflammatory, antimicrobial, and anticancer properties . Its applications extend into material science, where it is investigated for creating novel organic materials with specific electronic or photochemical characteristics, and into agrochemical research for developing new pesticides or herbicides . The synthesis of such pyrano[2,3-c]pyrazole derivatives is often achieved via efficient, high-yield multicomponent reactions (MCRs), underscoring their value in drug discovery programs . For research purposes, the compound is typically stored at cool temperatures (2-8°C) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,3,4-trimethylpyrano[2,3-c]pyrazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-4-7(12)13-9-8(5)6(2)10-11(9)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIWFJVGTUDPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206447
Record name Pyrano(2,3-c)pyrazol-6(1H)-one, 1,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-94-0
Record name Pyrano(2,3-c)pyrazol-6(1H)-one, 1,3,4-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrano(2,3-c)pyrazol-6(1H)-one, 1,3,4-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multicomponent Reaction Approach

A widely used and efficient method for synthesizing pyrano[2,3-c]pyrazole derivatives, including 1,3,4-trimethyl analogs, is the four-component reaction involving:

  • Ethyl acetoacetate
  • Phenylhydrazine or hydrazine hydrate
  • Aromatic aldehydes
  • Malononitrile or ethyl cyanoacetate

This reaction is typically catalyzed by bases such as triethylamine or by heterogeneous catalysts like sulfonated amorphous carbon or deep eutectic solvents ().

Example Procedure:

  • Hydrazine hydrate (2 mmol) and ethyl acetoacetate (2 mmol) are mixed in aqueous medium.
  • Aldehyde (2 mmol) and malononitrile (2 mmol) or ethyl cyanoacetate are added.
  • Triethylamine (1 mL) is used as a base catalyst.
  • The mixture is stirred vigorously at room temperature for about 20 minutes.
  • The precipitated product is filtered, washed, and recrystallized from ethanol to yield the pyrano[2,3-c]pyrazole derivative ().

This method is noted for its simplicity, high yields (up to 81%), and environmentally benign conditions.

Claisen–Schmidt Condensation Followed by Algar–Flynn–Oyamada Reaction

Another approach involves a two-step synthesis:

  • Claisen–Schmidt Condensation:

    • 1-Phenyl-1H-pyrazol-3-ol reacts with substituted aromatic aldehydes in ethanolic sodium hydroxide at 55 °C for 3–5 hours to form pyrazole-chalcones ().
  • Algar–Flynn–Oyamada (AFO) Reaction:

    • The chalcones undergo oxidative cyclization to form the pyrano[2,3-c]pyrazol-4(2H)-ones.
    • The mechanism involves epoxidation followed by cyclization and oxidation steps, yielding the fused heterocycle ().

This method is effective for synthesizing 6-aryl substituted derivatives and allows further functionalization via Pd-catalyzed coupling reactions on triflate intermediates ().

Photocatalytic and Green Catalysis Methods

Recent studies have introduced photocatalytic methods using eosin Y as a visible-light catalyst and sulfonated amorphous carbon as a solid acid catalyst:

  • Benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile are reacted under blue LED irradiation for 28 hours at room temperature.
  • The reaction proceeds via radical intermediates facilitated by eosin Y and tert-butyl hydroperoxide (TBHP).
  • After completion, the mixture is washed, and the product is purified by recrystallization ().

This green synthesis route offers mild conditions and avoids harsh reagents, aligning with sustainable chemistry principles.

Comparative Data Table of Preparation Methods

Method Key Reactants Catalyst/Conditions Yield (%) Advantages References
Multicomponent Reaction Hydrazine hydrate, ethyl acetoacetate, aldehyde, malononitrile Triethylamine, room temp, aqueous 70–81 Simple, fast, high yield
Claisen–Schmidt + AFO Reaction 1-Phenyl-1H-pyrazol-3-ol, substituted aldehydes NaOH in ethanol, 55 °C, then oxidative cyclization 36–95 Allows aryl substitution, versatile
Photocatalytic (Eosin Y + AC-SO3H) Benzyl alcohol, ethyl acetoacetate, phenylhydrazine, malononitrile Eosin Y, TBHP, blue LED, room temp Not explicitly stated Environmentally friendly, mild conditions

Detailed Research Findings

  • Yield and Purity: The multicomponent reaction typically yields 70–81% of pure 1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one, confirmed by melting point, ^1H and ^13C NMR, and HRMS analyses ().

  • Mechanistic Insights: The AFO reaction pathway involves epoxidation of chalcones followed by intramolecular cyclization, forming the pyran ring fused to the pyrazole. This reaction can proceed via two mechanistic routes involving epoxide intermediates or direct cyclization ().

  • Catalyst Characterization: Sulfonated amorphous carbon catalysts used in photocatalytic synthesis were characterized by FTIR, XRD, TGA, and SEM, confirming their efficiency and reusability ().

  • Functionalization Potential: The triflate intermediate derived from 5-hydroxy-pyrano[2,3-c]pyrazol-4(2H)-one can undergo Pd-catalyzed Suzuki, Heck, and Sonogashira cross-coupling reactions, enabling structural diversification ().

Chemical Reactions Analysis

Types of Reactions

1,3,4-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Analgesic Activity

Research indicates that 1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one exhibits potent analgesic properties. In comparative studies, this compound demonstrated stronger analgesic effects than aminopyrine, a well-known analgesic agent. The compound's efficacy was evaluated through various models, including the carrageenan-induced paw edema test, where it showed significant pain relief capabilities .

Anti-inflammatory Effects

The compound also possesses notable anti-inflammatory properties. Studies have shown that derivatives of pyrano[2,3-c]pyrazoles, including this compound, effectively inhibit inflammation in experimental models. For instance, it was found to inhibit cyclooxygenase (COX) enzymes in vitro, which are crucial targets for anti-inflammatory drugs .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial potential against various pathogens. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungi. For example, specific derivatives showed better activity against Candida albicans compared to standard antifungal agents like griseofulvin .

Therapeutic Potential

The therapeutic applications of this compound extend beyond analgesia and anti-inflammation:

Anticancer Activity

Emerging studies suggest that this compound may inhibit cancer cell proliferation. Specific derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) with promising IC50 values .

Vasodilatory Effects

Certain derivatives of this compound have exhibited vasodilatory activity. For example, modifications to the structure have led to compounds that demonstrate hypotensive effects and potential applications in treating hypertension .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated potent analgesic activity compared to aminopyrine.
Showed significant anti-inflammatory effects via COX inhibition.
Exhibited antimicrobial activity against various pathogens with specific derivatives outperforming standard treatments.
Reported synthesis methods including MCRs and microwave-assisted techniques enhancing yield and efficiency.

Mechanism of Action

The mechanism of action of 1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Phenyl substituents (e.g., compound 1 in ) lower melting points compared to nitro-substituted analogs (compound 3), likely due to reduced crystallinity .
  • Electron-withdrawing groups (e.g., NO₂, CF₃) enhance thermal stability, as seen in the high melting point (243–245°C) of the 4-nitrophenyl derivative .
  • The trimethyl derivative’s synthesis is inferred from similar methods but requires additional methylation steps .

Structural and Electronic Features

  • Planarity: The pyrano[2,3-c]pyrazol-6(1H)-one core is nearly planar, with dihedral angles between substituents (e.g., phenyl) and the fused ring system ranging from 7.28° to 10°, as confirmed by X-ray crystallography .
  • Hydrogen Bonding : Intra- and intermolecular C–H···O interactions stabilize the crystal lattice, particularly in phenyl-substituted derivatives .
  • Electronic Effects : Density Functional Theory (DFT) studies reveal that electron-donating methyl groups increase electron density on the pyrazole ring, enhancing reactivity toward electrophilic substitution .

Pharmacological Activity

Compound Analgesic Activity (vs. Aminopyrine) Anti-inflammatory Activity Key References
1,3,4-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one 1.5× potency Moderate
3,4-Dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one Comparable Weak
1-(2,6-DiCl-4-CF₃Ph)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one Not reported Not reported

Key Observations :

  • The trimethyl derivative exhibits superior analgesic activity, attributed to enhanced membrane permeability from methyl groups .

Stability and Reactivity

  • Photochemical Behavior: Irradiation of 3,4-dimethyl-1-phenyl derivatives in ethanol leads to dimerization and photocleavage, forming pyrazole carboxylates .
  • Thermal Stability : Nitro- and trifluoromethyl-substituted derivatives exhibit higher decomposition temperatures due to strong electron-withdrawing effects .

Biological Activity

1,3,4-Trimethylpyrano[2,3-c]pyrazol-6(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its analgesic, anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound belongs to the pyranopyrazole class, characterized by a fused pyran and pyrazole ring structure. Its chemical formula is C₁₁H₁₃N₃O, with a CAS number of 5775-94-0. The structural features contribute to its biological activity, particularly in modulating various biochemical pathways.

Analgesic Activity

Research indicates that this compound exhibits significant analgesic properties. In comparative studies with aminopyrine, it demonstrated more potent analgesic effects. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways .

Anti-inflammatory Activity

In addition to analgesia, this compound has shown anti-inflammatory effects. Studies suggest that it can reduce inflammation markers in vitro and in vivo models. The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains using agar dilution techniques. The compound's mechanism may involve disrupting bacterial cell wall synthesis or function .

Anticancer Potential

The anticancer activity of this compound has been highlighted in several studies. It has shown inhibitory effects on different cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The growth inhibition percentages were notably high, indicating potential as an anticancer agent. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G2/M phase .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnalgesicMore potent than aminopyrine
Anti-inflammatoryReduces TNF-α and IL-6 levels
AntimicrobialEffective against multiple bacteria
AnticancerInhibits growth in various cancer cells

Case Studies

  • Analgesic Study : A study conducted on animal models demonstrated that administration of this compound significantly reduced pain responses compared to control groups.
  • Anti-inflammatory Study : In a controlled experiment involving LPS-induced inflammation in mice, the compound showed a dose-dependent reduction in serum levels of inflammatory markers.
  • Anticancer Study : In vitro assays revealed that treatment with this compound resulted in a significant decrease in cell viability in HepG2 cells with an IC50 value indicating strong efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,4-trimethylpyrano[2,3-c]pyrazol-6(1H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via multi-component reactions (MCRs) involving hydrazine hydrate, aldehydes, and β-ketoesters. For example, a mixture of ethyl acetoacetate, hydrazine hydrate, and aromatic aldehydes in ethanol-water (1:1) under reflux (80°C) with NaHSO₄ as a catalyst yields pyranopyrazole derivatives. Optimization includes adjusting solvent polarity, catalyst loading (e.g., 0.5 mmol NaHSO₄), and reaction time (monitored via TLC). Higher yields (75–79%) are achieved by using electron-deficient aldehydes and maintaining anhydrous conditions .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Key markers include pyrazole NH (δ 10–12 ppm), methyl groups (δ 1.5–2.5 ppm), and pyranone carbonyl (δ 160–170 ppm in ¹³C).
  • FT-IR : Absorbances at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch).
  • X-ray crystallography : Resolves methyl group orientations and pyranone ring planarity, as demonstrated for the 3,4-dimethyl analog (C–C bond lengths: 1.36–1.52 Å) .

Q. How does the crystal structure of related pyranopyrazole derivatives inform the molecular conformation and stability of this compound?

  • Methodology : X-ray diffraction studies of analogs (e.g., 3,4-dimethyl derivatives) reveal a planar pyranone ring with methyl groups in equatorial positions, minimizing steric hindrance. Hydrogen bonding (e.g., N–H···O) stabilizes the crystal lattice. Computational tools like Mercury software can model packing efficiency and predict stability .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations predict the electronic properties and reactivity of this compound?

  • Methodology : DFT (B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. For example, pyranopyrazoles with electron-withdrawing substituents show reduced HOMO energies (−5.8 eV), enhancing reactivity in nucleophilic substitutions. Mulliken charges identify reactive sites (e.g., pyranone carbonyl) .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodology :

  • Dose-Response Replication : Test in vitro IC₅₀ values (e.g., antibacterial activity at 10–50 µM) against in vivo efficacy using murine models.
  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of methyl groups).
  • Pharmacokinetic Profiling : Adjust formulations (e.g., PEGylation) to enhance bioavailability, as seen in anti-inflammatory pyranopyrazoles .

Q. What are the challenges in establishing structure-activity relationships (SAR) for pyranopyrazole derivatives, and how can multivariate analysis aid in this process?

  • Methodology : SAR challenges include steric effects from methyl groups and electronic contributions from the pyranone ring. Multivariate analysis (e.g., PCA or PLS regression) correlates descriptors like Hammett σ values or logP with bioactivity. For example, 3,4-dimethyl analogs show 2–3× higher anti-inflammatory activity than monosubstituted derivatives due to enhanced lipophilicity (logP = 1.8) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Reactant of Route 2
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